(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Utility in Medicinal Chemistry : This compound is instrumental in the synthesis of dipeptidyl peptidase IV inhibitors, which are important for medicinal applications. The N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from this compound, can be converted to various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters, thus significantly reducing the synthetic steps needed for preparation of 4-fluoropyrrolidine derivatives in medicinal chemistry (Singh & Umemoto, 2011).
Antibacterial Agent Synthesis : The derivatives of this compound, specifically 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, have been synthesized and found to exhibit potent antibacterial activities against various bacterial strains. These derivatives have shown superior antibacterial properties compared to some existing controls like Penicillin G and Kanamycin B (Song et al., 2009).
Role in Stereoselective Synthesis : This compound plays a critical role in the stereoselective synthesis of amino acids and peptides. For instance, its use in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via a nucleophilic addition reaction has been studied, demonstrating its utility in achieving desired stereoselectivity in organic synthesis (Jagtap et al., 2016).
Dynamic Kinetic Resolution : It has been utilized in dynamic kinetic resolution processes, aiding in the stereoselective formation of carbon-carbon bonds, which is a key step in synthesizing biologically active compounds (Kubo et al., 1997).
Exploration in Supramolecular Chemistry : The compound is also being explored in supramolecular chemistry, particularly in understanding the aggregation behavior of thiazolidine-4-carboxylic acid derivatives. This is significant for applications like gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Mechanism of Action
Target of Action
N-Boc-cis-4-fluoro-L-proline, also known as (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is primarily used as a substrate in the preparation of α4β2 Receptor ligands . The α4β2 nicotinic acetylcholine receptor is a type of nicotinic acetylcholine receptor, implicated in various neurological disorders .
Mode of Action
It is known to be involved in the synthesis of α4β2 receptor ligands . These ligands can bind to the α4β2 receptors, influencing the receptor’s activity .
Biochemical Pathways
N-Boc-cis-4-fluoro-L-proline is also used in the synthesis of β-Amino pyrrolidine-2-carbonitrile derivatives, which are potential inhibitors of dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can have therapeutic effects in conditions like type 2 diabetes .
Pharmacokinetics
As a research compound, it’s primarily used in vitro for the synthesis of other compounds .
Result of Action
The molecular and cellular effects of N-Boc-cis-4-fluoro-L-proline’s action depend on the compounds it helps synthesize. For instance, α4β2 Receptor ligands can modulate neuronal signaling, while DPP4 inhibitors can influence glucose metabolism .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049242 | |
Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-13-1 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203866-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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